molecular formula C14H20BrNO3 B13938494 Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate

Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate

Cat. No.: B13938494
M. Wt: 330.22 g/mol
InChI Key: RUSJKVSMKMUIBJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate: is an organic compound with the molecular formula C14H20BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a bromine atom attached to the pyridine ring and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromopyridine-2-ol as the starting material.

    Esterification: The hydroxyl group of 5-bromopyridine-2-ol is esterified with tert-butyl 2,2-dimethylpropanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C, for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base like potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include pyridine N-oxides.

    Reduction: Products include the corresponding alcohols.

Scientific Research Applications

Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-bromo-3-methoxypyridin-2-ylcarbamate
  • Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
  • Tert-butyl 5-bromo-2-pyridinyl(methyl)carbamate

Uniqueness

Tert-butyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate is unique due to its specific ester group and the position of the bromine atom on the pyridine ring. These structural features confer distinct reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

tert-butyl 3-(5-bromopyridin-2-yl)oxy-2,2-dimethylpropanoate

InChI

InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(17)14(4,5)9-18-11-7-6-10(15)8-16-11/h6-8H,9H2,1-5H3

InChI Key

RUSJKVSMKMUIBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)COC1=NC=C(C=C1)Br

Origin of Product

United States

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